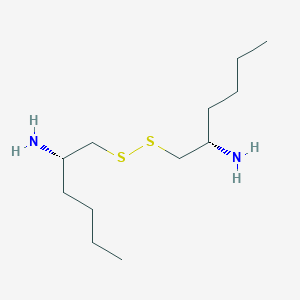
1-(2-Aminohexyldisulfanyl)hexan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminohexyldisulfanyl)hexan-2-amine, commonly known as SPDP, is a bifunctional cross-linking reagent that is widely used in biochemical research. It is a water-soluble compound that contains two reactive groups, a primary amine and a pyridyldithiol, which can be used to link proteins, peptides, and other biomolecules. SPDP is a versatile reagent that has been used in a variety of applications, including protein-protein cross-linking, antibody labeling, and drug delivery.
Wirkmechanismus
The mechanism of action of SPDP is based on the reactivity of its two functional groups, the primary amine and the pyridyldithiol. The primary amine can react with carboxylic acids and other activated functional groups, while the pyridyldithiol can react with sulfhydryl groups. By using SPDP to cross-link proteins or other biomolecules, researchers can study the structure and function of these molecules in greater detail.
Biochemische Und Physiologische Effekte
SPDP itself does not have any significant biochemical or physiological effects, as it is a synthetic compound that is not found naturally in the body. However, the cross-linking of proteins and other biomolecules using SPDP can have a variety of effects on cellular processes. For example, cross-linking can alter protein-protein interactions, affect enzyme activity, and modify cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using SPDP in lab experiments include its versatility, ease of use, and ability to cross-link a wide variety of biomolecules. Additionally, SPDP is water-soluble, which makes it easy to work with in aqueous solutions. However, there are also some limitations to using SPDP. For example, it can be difficult to control the degree of cross-linking, which can affect the results of experiments. Additionally, SPDP can be toxic to cells at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving SPDP. One area of interest is the development of new cross-linking reagents that are more specific or more efficient than SPDP. Additionally, researchers are exploring new applications for SPDP, such as the development of targeted drug delivery systems. Finally, there is ongoing research into the biochemical and physiological effects of cross-linking using SPDP, which could lead to new insights into cellular processes and disease mechanisms.
Synthesemethoden
SPDP can be synthesized by reacting 2-mercaptoethanol with 2,2'-dipyridyl disulfide in the presence of triethylamine. The resulting pyridyldithiol intermediate is then reacted with 1,6-diaminohexane to form SPDP. The synthesis of SPDP is relatively straightforward and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
SPDP has been widely used in scientific research as a cross-linking reagent. It can be used to link proteins and other biomolecules together, allowing researchers to study protein-protein interactions and other biochemical processes. SPDP has also been used in antibody labeling, where it can be used to attach fluorescent or radioactive tags to antibodies for imaging or detection purposes. Additionally, SPDP has been used in drug delivery, where it can be used to link drugs to targeting molecules for more efficient drug delivery.
Eigenschaften
CAS-Nummer |
141364-75-2 |
|---|---|
Produktname |
1-(2-Aminohexyldisulfanyl)hexan-2-amine |
Molekularformel |
C12H28N2S2 |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
(2S)-1-[[(2S)-2-aminohexyl]disulfanyl]hexan-2-amine |
InChI |
InChI=1S/C12H28N2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
RZBYAJLLZSNUFB-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC[C@@H](CSSC[C@H](CCCC)N)N |
SMILES |
CCCCC(CSSCC(CCCC)N)N |
Kanonische SMILES |
CCCCC(CSSCC(CCCC)N)N |
Synonyme |
BAHDS bis(2-aminohexyl)disulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



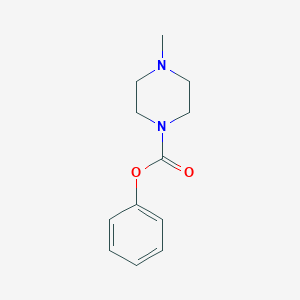


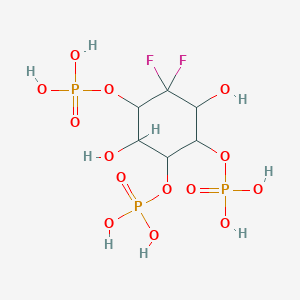
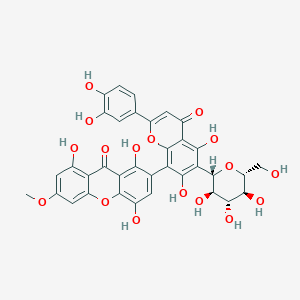
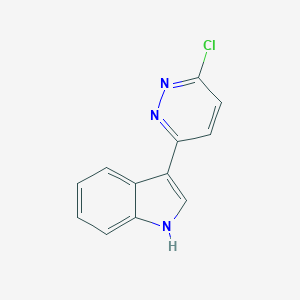

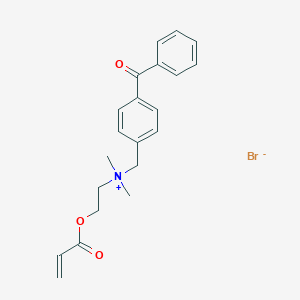
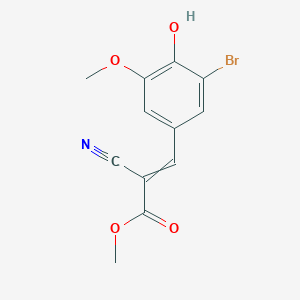

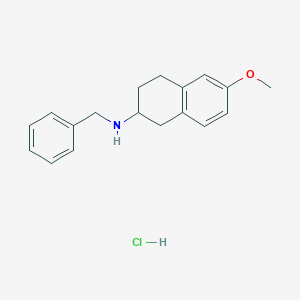


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)